5-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile
Description
Properties
IUPAC Name |
5-[[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS/c1-27-22-5-3-2-4-21(22)26-14-12-25(13-15-26)18-8-10-24(11-9-18)17-20-7-6-19(16-23)28-20/h2-7,18H,8-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRYQAHIACBWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(S4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neurology. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders. The compound and its structurally similar derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM.
Biochemical Pathways
The α1-ARs, being GPCRs, are involved in various biochemical pathways. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The activation or blockade of these receptors can affect these pathways and their downstream effects, which are associated with numerous neurodegenerative and psychiatric conditions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-ARs. By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, which can have therapeutic effects in the treatment of several disorders.
Biological Activity
5-({4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)thiophene-2-carbonitrile is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene ring, a carbonitrile group, and piperazine-piperidine moieties, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 420.6 g/mol. The presence of the methoxyphenyl group is significant for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly:
- Serotonin Receptors : It has been shown to act as an antagonist at serotonin receptors, influencing mood regulation and anxiety.
- Dopamine Receptors : The compound may also interact with dopamine receptors, which are crucial in the treatment of neurological disorders.
- Muscarinic Receptors : Research indicates that it has potential as a selective antagonist for muscarinic receptors, particularly M4, which are implicated in cognitive function and neurodegenerative diseases .
Antidepressant and Anxiolytic Effects
Studies have demonstrated that compounds with similar structures exhibit antidepressant and anxiolytic effects. The modulation of serotonin and dopamine pathways suggests potential therapeutic applications in treating depression and anxiety disorders.
Anticancer Properties
Preliminary studies indicate that derivatives of the compound may possess anticancer properties. For instance, thiazole-containing compounds have shown cytotoxic effects against various cancer cell lines, suggesting that the thiophene moiety may enhance such activities .
Antidiabetic Potential
Recent research highlights the potential of piperazine derivatives in antidiabetic therapy. Compounds structurally related to this compound have demonstrated significant inhibitory effects on carbohydrate-hydrolyzing enzymes, indicating their utility in managing diabetes .
Study 1: Antidepressant Activity
A study evaluating the antidepressant-like effects of similar piperazine derivatives found significant reductions in immobility time in forced swim tests compared to controls. This suggests that the structural features present in this compound could confer similar benefits.
Study 2: Cancer Cell Line Testing
In vitro assays using human glioblastoma and melanoma cell lines revealed that certain thiophene derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin. This indicates promising anticancer activity that warrants further investigation .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a muscarinic receptor antagonist , specifically targeting the M4 subtype. This receptor plays a critical role in various neurological disorders, making this compound a candidate for therapeutic development in conditions such as schizophrenia and Alzheimer's disease.
Case Study: M4 Receptor Antagonism
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective antagonism at the M4 receptor, leading to significant improvements in cognitive function in animal models of schizophrenia .
Neuropharmacology
Research indicates that the compound may also influence dopamine pathways, suggesting its utility in treating dopaminergic dysregulation disorders like Parkinson's disease.
Clinical Trials
Clinical trials assessing the efficacy of similar compounds have shown promising results in improving motor functions and reducing symptoms associated with dopaminergic therapies .
Cancer Research
Emerging studies suggest that compounds with similar structures may possess anticancer properties . The thiophene moiety has been associated with inhibitory effects on tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Apoptosis Induction | |
| Compound B | Lung Cancer | Cell Cycle Arrest | |
| Target Compound | Various Tumors | Multi-target inhibition |
Synthesis and Formulation
The synthesis of this compound has been optimized for high yield and purity, employing techniques such as microwave-assisted synthesis and solvent-free conditions. These methods enhance the efficiency of producing this compound for research purposes.
Synthesis Methodology
A detailed synthesis pathway involves:
- Formation of the thiophene ring.
- Coupling reactions to attach piperidine and piperazine groups.
- Final nitrile formation through appropriate reagents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
The thiophene core distinguishes this compound from analogues with pyridine, pyrrole, pyrazole, or triazole cores. For example:
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () uses a pyridine ring, altering electronic distribution and steric bulk compared to thiophene .
Table 1: Core Heterocycle Comparison
| Compound | Core Heterocycle | Key Substituents |
|---|---|---|
| Target Compound | Thiophene | Carbonitrile (C-2), methyl-piperidinyl-piperazine (C-5) |
| 2-(4-Methylpiperazin-1-yl)-... (4) | Pyridine | Carbonitrile (C-3), phenyl (C-4), thiophene (C-6) |
| 5-(3-Chlorothiophen-2-yl)-... (10) | Pyrrole | Carbonitrile (C-3), 4-fluorophenyl-piperazine (C-2), chlorothiophene (C-5) |
Piperazine Substituent Modifications
The 2-methoxyphenyl group on the piperazine ring is a critical pharmacophore. Comparisons include:
- N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones (): These derivatives retain the 2-methoxyphenyl-piperazine but replace the thiophene-carbonitrile with pyridone moieties, showing 5-HT1A receptor activity .
- 5-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol (): Substitutes thiophene with triazole and adds a thiol group, likely altering antimicrobial activity .
Table 2: Piperazine Substituent Impact
| Compound | Piperazine Substituent | Biological Activity |
|---|---|---|
| Target Compound | 2-Methoxyphenyl | Potential CNS modulation (inferred) |
| N-[omega-[4-(2-Methoxyphenyl)... (2) | 2-Methoxyphenyl | 5-HT1A receptor activity |
| 5-(3-Chlorothiophen-2-yl)-... (10) | 4-Fluorophenyl | Undisclosed (structural analogue) |
Carbonitrile Positioning and Electronic Effects
The carbonitrile group’s position influences dipole moments and binding interactions:
- In the target compound, the carbonitrile at thiophene-C-2 creates a planar electron-withdrawing region, contrasting with 2-(4-Methylpiperazin-1-yl)-... (4) , where the carbonitrile is on pyridine-C-3, enhancing resonance stabilization .
- 5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile () places the carbonitrile on pyrazole-C-4, which may limit steric hindrance compared to the thiophene system .
Preparation Methods
Thiophene-2-Carbonitrile Synthesis
Thiophene-2-carbonitrile derivatives are commonly prepared via cyanation of thiophene precursors. A metal-mediated cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling with cyanide sources (e.g., Zn(CN)₂) is employed. For example, bromothiophene intermediates undergo cyanation in dimethylacetamide at 140–160°C for 13–20 hours, yielding thiophene-2-carbonitriles in 70–85% efficiency.
Piperidine-Piperazine Subunit Preparation
The 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine fragment is synthesized through sequential functionalization of piperidine. Starting with 4-piperidone, reductive amination with 1-(2-methoxyphenyl)piperazine under hydrogenation conditions (e.g., H₂/Pd-C) produces the secondary amine. Subsequent Boc-protection and deprotection steps ensure regioselectivity.
Coupling Strategies for Fragment Assembly
Alkylation of Piperidine with Thiophene Methylbromide
A direct alkylation approach involves reacting 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine with 5-(bromomethyl)thiophene-2-carbonitrile. The reaction proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) with a base such as potassium carbonate. Yields range from 60–75%, with challenges in regioselectivity due to competing N-alkylation at the piperazine nitrogen.
Reductive Amination
Alternative routes employ reductive amination between 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine and 5-formylthiophene-2-carbonitrile. Sodium cyanoborohydride or triacetoxysodium borohydride in methanol at 40–60°C facilitates imine reduction, achieving 65–80% yields. This method minimizes byproducts compared to alkylation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Alkylation (Method 2.1) | Reductive Amination (Method 2.2) |
|---|---|---|
| Solvent | DMF | Methanol |
| Temperature | 80–100°C | 40–60°C |
| Reaction Time | 12–24 hours | 5–10 hours |
| Yield | 60–75% | 65–80% |
Polar aprotic solvents enhance nucleophilicity in alkylation, while protic solvents stabilize intermediates in reductive amination. Elevated temperatures accelerate alkylation but risk decomposition, necessitating careful monitoring.
Catalytic and Stoichiometric Considerations
The use of catalytic iodine in alkylation improves electrophilicity of the bromomethyl group, boosting yields to 78%. For reductive amination, stoichiometric excess of the aldehyde (1.2–1.5 equiv) ensures complete piperidine conversion.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical characterization includes:
-
¹H/¹³C NMR : Key signals include the thiophene β-protons (δ 7.2–7.4 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm).
-
HRMS : Molecular ion peak at m/z 423.1921 [M+H]⁺ confirms the target structure.
Challenges and Alternative Approaches
Q & A
Q. What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Piperazine-piperidine coupling : Reacting 4-(2-methoxyphenyl)piperazine with a piperidine derivative under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF at 60–80°C for 12–24 hours .
- Thiophene functionalization : Introducing the thiophene-2-carbonitrile moiety via a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, requiring inert atmospheres and catalysts like Pd(PPh₃)₄ .
Q. Critical parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate reactions but risk decomposition |
| Solvent | DMF or THF | DMF enhances nucleophilicity; THF improves solubility |
| Reaction Time | 12–24 hours | Prolonged time increases yield but may degrade sensitive groups |
| Base | K₂CO₃ or Et₃N | Neutralizes HCl byproducts; excess base can hydrolyze nitriles |
Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (THF/acetone) achieves >95% purity. Yield ranges from 70–85% depending on substituent steric effects .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR identifies piperazine, piperidine, and thiophene protons. Key signals include:
- X-ray Crystallography : Resolves spatial arrangements, e.g., confirming the equatorial orientation of the 2-methoxyphenyl group on piperazine .
- HPLC-MS : Quantifies purity (>98%) using C18 columns (acetonitrile/water gradient) and detects [M+H]⁺ ions (e.g., m/z 463.2 for C₂₃H₂₇N₄O₂S) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with serotonin receptors (e.g., 5-HT₁A)?
- Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT₁A’s active site (PDB: 7E2Z). The 2-methoxyphenyl group shows strong π-π stacking with Phe361, while the piperazine nitrogen forms hydrogen bonds with Asp116 .
- MD Simulations : GROMACS-based 100-ns trajectories reveal stable binding (RMSD < 2 Å) but conformational flexibility in the thiophene-carbonitrile moiety, suggesting tunable substituents for enhanced affinity .
Q. How do structural modifications (e.g., halogenation) impact biological activity profiles?
- Chlorination : Introducing Cl at the thiophene 3-position (e.g., CAS 477866-59-4) increases antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) but reduces CNS permeability due to higher logP (3.2 vs. 2.8) .
- Fluorination : A 4-fluorophenyl variant () enhances 5-HT₁A binding (Kᵢ: 12 nM vs. 28 nM for parent compound) via electrostatic interactions with Ser199 .
Q. What strategies resolve contradictions in reported biological data (e.g., cytotoxic vs. neuroprotective effects)?
- Orthogonal Assays : Compare MTT (cytotoxicity) and neurite outgrowth (neuroprotection) assays in SH-SY5Y cells. Dose-dependent duality is observed:
- Kinetic Studies : SPR analysis reveals transient binding to off-target kinases (e.g., JNK2), explaining cell-line-specific discrepancies .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to balance temperature, solvent, and catalyst ratios .
- In Silico Screening : Prioritize derivatives with QikProp-predicted CNS MPO scores >4.5 for neurological applications .
- Data Validation : Cross-validate biological results using CRISPR-edited cell lines (e.g., 5-HT₁A KO models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
